CID 85447909 CID 85447909
Brand Name: Vulcanchem
CAS No.:
VCID: VC20659774
InChI: InChI=1S/2C5H5N.Cl2Si/c2*1-2-4-6-5-3-1;1-3-2/h2*1-5H;
SMILES:
Molecular Formula: C10H10Cl2N2Si
Molecular Weight: 257.19 g/mol

CID 85447909

CAS No.:

Cat. No.: VC20659774

Molecular Formula: C10H10Cl2N2Si

Molecular Weight: 257.19 g/mol

* For research use only. Not for human or veterinary use.

CID 85447909 -

Specification

Molecular Formula C10H10Cl2N2Si
Molecular Weight 257.19 g/mol
Standard InChI InChI=1S/2C5H5N.Cl2Si/c2*1-2-4-6-5-3-1;1-3-2/h2*1-5H;
Standard InChI Key YVZRIUJWOIQDIM-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC=C1.C1=CC=NC=C1.[Si](Cl)Cl

Introduction

Structural and Nomenclatural Identification

Molecular Architecture

CID 85718490 features a dioxaziridine core—a three-membered ring comprising two oxygen atoms and one nitrogen atom—with a hydroperoxy (-OOH) substituent at the third position. The 2D structure, represented by the SMILES notation N1(OO1)OO, confirms this arrangement . The InChIKey QLVLQMRTYQMVNP-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and isotopic attributes, though no stereocenters are present .

Systematic Naming

The IUPAC name 3-hydroperoxydioxaziridine reflects the compound’s ring system and substituent. Alternative identifiers include:

  • InChI: InChI=1S/HNO4/c2-3-1-4-5-1/h2H

  • SMILES: N1(OO1)OO

No trivial or trade names are documented, underscoring its status as a non-commercialized chemical entity.

Computed Physicochemical Properties

Table 1 summarizes key properties derived from quantum mechanical calculations and cheminformatics tools:

PropertyValueSignificance
Molecular Weight79.012 g/molIndicates a small, potentially volatile molecule
XLogP3-AA-0.1Slight hydrophilicity, favoring aqueous solubility
Hydrogen Bond Donors1Capacity for intermolecular H-bonding
Hydrogen Bond Acceptors4High polarity and solvation potential
Topological Polar Surface Area60.7 ŲPredicts moderate membrane permeability
Rotatable Bonds1Limited conformational flexibility
Heavy Atom Count5Simple molecular framework
Complexity30.6Moderate structural intricacy

Source: PubChem computational data

The compound’s low molecular weight and polar surface area suggest potential utility in reactive oxygen species (ROS)-mediated applications, though experimental stability data are lacking. The negative XLogP3-AA value (-0.1) implies preferential partitioning into aqueous phases .

Synthetic and Reactivity Considerations

No peer-reviewed synthesis protocols for 3-hydroperoxydioxaziridine are documented. Analogous dioxaziridine derivatives are typically synthesized via:

  • Oxaziridine Oxidation: Reaction of oxaziridines with peroxides or ozone.

  • Cyclization Reactions: Intramolecular O-N bond formation under acidic conditions.

The hydroperoxy group’s labile nature likely necessitates low-temperature synthesis and inert atmospheric conditions to prevent decomposition. Computational studies predict susceptibility to homolytic O-O bond cleavage, generating nitric oxide (NO) and hydroxyl radicals (·OH) . This reactivity profile parallels short-lived biological oxidants, hinting at transient roles in redox biochemistry.

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